Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride
CAS No.: 1334147-75-9
Cat. No.: VC3384492
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334147-75-9 |
---|---|
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 g/mol |
IUPAC Name | methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H |
Standard InChI Key | MWOTVGOVDZHCQY-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2CCCNC2=CC=C1.Cl |
Canonical SMILES | COC(=O)C1=C2CCCNC2=CC=C1.Cl |
Introduction
Chemical Structure and Identification
Basic Information
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride is characterized by its tetrahydroquinoline core with a methyl carboxylate substituent at the 5-position and exists as a hydrochloride salt. The compound has been assigned the CAS Number 1384268-74-9, providing a unique identifier for this specific chemical entity .
Structural Features
The compound consists of a partially hydrogenated quinoline structure, specifically with saturation in the 1,2,3,4 positions. The presence of the carboxylate group at position 5 of the benzene ring portion distinguishes it from other tetrahydroquinoline derivatives. The hydrochloride salt formation likely improves its stability and solubility properties in various solvents.
Physical and Chemical Properties
Based on structural analysis and comparison with similar tetrahydroquinoline derivatives, the following properties can be inferred:
Property | Value/Description |
---|---|
CAS Number | 1384268-74-9 |
Molecular Formula | C₁₁H₁₄ClNO₂ |
Appearance | Crystalline solid |
Solubility | Likely soluble in polar solvents (methanol, water) |
Stability | Relatively stable under standard conditions |
Synthesis Approaches
General Synthetic Routes to Tetrahydroquinolines
The synthesis of tetrahydroquinoline derivatives typically involves several established methodologies. Recent advances have highlighted efficient approaches utilizing borrowing hydrogen methodology. As noted in contemporary research, "A straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines starting from 2-aminobenzyl alcohols and simple secondary alcohols is reported. This one-pot cascade reaction is based on the borrowing hydrogen methodology promoted by a manganese(I) PN₃ pincer complex" .
Catalytic Systems
The manganese-based catalytic systems show particular promise for the synthesis of tetrahydroquinoline derivatives. Research indicates that "catalyst 1 produces preferentially the reduced form (2-phenyl-1,2,3,4-tetrahydroquinoline) when a combination of bases, KH and KOH, is employed at 120°C" . This system could potentially be adapted for the synthesis of carboxylate derivatives at different positions.
Structural Comparison with Related Compounds
Comparison with 2-Carboxylate Isomer
The 5-carboxylate derivative differs significantly from the 2-carboxylate isomer (Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride) in terms of the position of the carboxylate group. In the 2-carboxylate isomer (CAS: 78348-26-2), the carboxylate group is positioned on the saturated ring rather than the aromatic ring . This positional difference likely confers distinct chemical reactivity and biological properties.
Molecular Properties Comparison
Property | 5-Carboxylate Derivative | 2-Carboxylate Derivative |
---|---|---|
CAS Number | 1384268-74-9 | 78348-26-2 |
Molecular Weight | Approx. 227.69 g/mol | 227.69 g/mol |
Carboxylate Position | Aromatic ring (position 5) | Saturated ring (position 2) |
Structural Flexibility | Lower | Higher |
Potential H-bonding | Different orientation | Different orientation |
Related Heterocyclic Systems
Understanding the properties of similar heterocyclic systems provides context for the 5-carboxylate derivative. For example, "Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride" represents an isoquinoline analog with a different ring system but similar substitution pattern . These structural relationships help in predicting chemical behavior and potential applications.
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for the 5-carboxylate derivative is limited in the available literature, predicted spectral properties based on structural features would include:
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Characteristic NMR signals for the methyl ester group (approximately 3.8-4.0 ppm for the methyl protons)
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Distinctive aromatic proton patterns reflecting the substitution at position 5
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Signals corresponding to the saturated portion of the tetrahydroquinoline ring system
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IR absorption bands characteristic of ester carbonyl (approximately 1720-1740 cm⁻¹)
Chromatographic Properties
The compound would likely demonstrate retention behavior on reverse-phase HPLC systems consistent with its moderate polarity and aromatic character. The presence of the basic nitrogen (as the hydrochloride salt) would influence its chromatographic properties, potentially requiring buffered mobile phases for optimal separation.
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